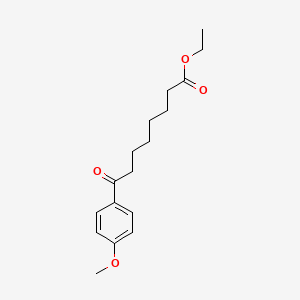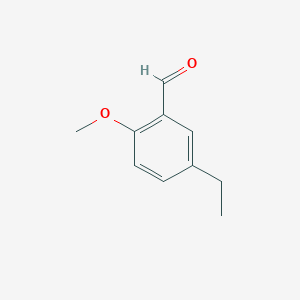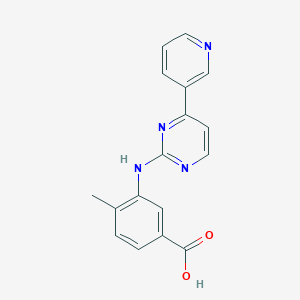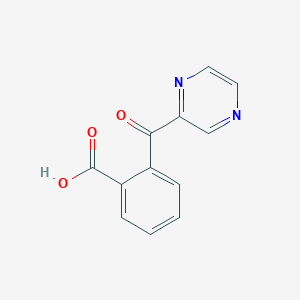
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate
Übersicht
Beschreibung
The description of a compound usually includes its systematic name, often generated according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). The structure of the compound is described, including the types and arrangement of its atoms.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are studied. This includes properties such as melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, a compound related to the family of esters and phenyl derivatives, has been a subject of interest in various synthetic and structural studies. For instance, the study of Schiff bases like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol by Yaeghoobi et al. (2009) delves into the planarity and angular disposition of the methoxyphenyl component, which shares structural similarities with the ethyl 8-(4-methoxyphenyl)-8-oxooctanoate. This type of research contributes to the understanding of molecular geometry and hydrogen bonding potential, which is crucial for applications in material science and molecular engineering (Yaeghoobi, Rahman, & Ng, 2009).
Nonlinear Optical (NLO) Properties
Another significant area of application is in the exploration of nonlinear optical (NLO) properties. Kiven et al. (2023) investigated the NLO characteristics of derivatives related to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate using density functional theory (DFT). These compounds exhibit promising potential as NLO materials due to their significant hyperpolarizabilities and UV absorption, indicating their utility in photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of compounds containing the 4-methoxyphenyl group, akin to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, have also been studied. Raghavendra et al. (2016) synthesized compounds with structural elements similar to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate and tested them for antimicrobial and antioxidant activities. This research indicates potential applications in developing new antimicrobial agents and antioxidants for pharmaceutical and food industries (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Crystal Packing and Molecular Interactions
The study of crystal packing and molecular interactions is another area where ethyl 8-(4-methoxyphenyl)-8-oxooctanoate-related compounds have been explored. Zhang et al. (2011) investigated ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions like N⋯π and O⋯π in the crystal structure. Such studies are vital for understanding solid-state properties and designing materials with specific mechanical or electronic properties (Zhang, Wu, & Zhang, 2011).
Safety And Hazards
The safety and hazards associated with the compound are assessed. This includes its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could include further studies to better understand the compound’s properties or reactions, or to explore new uses for the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAKQIVMCICRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446201 | |
| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |
CAS RN |
362669-41-8 | |
| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)